Cas no 2034339-04-1 (2-{3-3-(2,2,2-trifluoroethoxy)azetidine-1-carbonylphenoxy}pyridine)

2-{3-3-(2,2,2-trifluoroethoxy)azetidine-1-carbonylphenoxy}pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-{3-3-(2,2,2-trifluoroethoxy)azetidine-1-carbonylphenoxy}pyridine
- F6514-2966
- (3-(pyridin-2-yloxy)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- (3-pyridin-2-yloxyphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
- 2-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenoxy}pyridine
- AKOS026692935
- 2034339-04-1
-
- Inchi: 1S/C17H15F3N2O3/c18-17(19,20)11-24-14-9-22(10-14)16(23)12-4-3-5-13(8-12)25-15-6-1-2-7-21-15/h1-8,14H,9-11H2
- InChI Key: KWFVCOZYWGKXKH-UHFFFAOYSA-N
- SMILES: FC(COC1CN(C(C2C=CC=C(C=2)OC2C=CC=CN=2)=O)C1)(F)F
Computed Properties
- Exact Mass: 352.10347683g/mol
- Monoisotopic Mass: 352.10347683g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 455
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 51.7Ų
2-{3-3-(2,2,2-trifluoroethoxy)azetidine-1-carbonylphenoxy}pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6514-2966-30mg |
2-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenoxy}pyridine |
2034339-04-1 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6514-2966-2mg |
2-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenoxy}pyridine |
2034339-04-1 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6514-2966-10mg |
2-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenoxy}pyridine |
2034339-04-1 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6514-2966-100mg |
2-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenoxy}pyridine |
2034339-04-1 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6514-2966-1mg |
2-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenoxy}pyridine |
2034339-04-1 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6514-2966-15mg |
2-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenoxy}pyridine |
2034339-04-1 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6514-2966-25mg |
2-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenoxy}pyridine |
2034339-04-1 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6514-2966-40mg |
2-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenoxy}pyridine |
2034339-04-1 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6514-2966-10μmol |
2-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenoxy}pyridine |
2034339-04-1 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6514-2966-20μmol |
2-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenoxy}pyridine |
2034339-04-1 | 20μmol |
$79.0 | 2023-09-08 |
2-{3-3-(2,2,2-trifluoroethoxy)azetidine-1-carbonylphenoxy}pyridine Related Literature
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
Additional information on 2-{3-3-(2,2,2-trifluoroethoxy)azetidine-1-carbonylphenoxy}pyridine
2-{3-3-(2,2,2-trifluoroethoxy)azetidine-1-carbonylphenoxy}pyridine: A Novel Compound with Promising Therapeutic Potential
2-{3-3-(2,2,2-trifluoroethoxy)azetidine-1-carbonylphenoxy}pyridine, with the CAS number 2034339-04-1, represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its complex molecular architecture, has garnered attention for its potential applications in pharmaceutical research. The unique combination of functional groups, including the 2,2,2-trifluoroethoxy moiety and the azetidine-1-carbonylphenoxy fragment, contributes to its distinct physicochemical properties and biological activity.
Recent studies have highlighted the importance of 2,2,2-trifluoroethoxy groups in enhancing the lipophilicity and metabolic stability of drug candidates. These groups, due to their high electronegativity, can significantly influence the interactions between the molecule and biological targets. In the context of 2-{3-3-(2,2,2-trifluoroethoxy)azetidine-1-carbonylphenoxy}pyridine, the presence of this substituent may facilitate improved cell membrane permeability, thereby enhancing its bioavailability. This characteristic is particularly valuable in the development of orally administrable therapeutics.
The azetidine-1-carbonylphenoxy segment of this compound is noteworthy for its structural similarity to known pharmacophores. Azetidine derivatives are often utilized in drug design due to their ability to form hydrogen bonds with target proteins. The carbonylphenoxy group, in particular, can act as a hydrogen bond donor, which may be critical in modulating the binding affinity of the compound to its intended target. These interactions are essential for the compound's efficacy in therapeutic applications.
Research published in 2023 has demonstrated the potential of 2-{3-3-(2,2,2-trifluoroethoxy)azetidine-1-carbonylphenoxy}pyridine as a candidate for treating inflammatory diseases. The compound's ability to modulate the activity of key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), has been investigated in preclinical models. These findings suggest that the compound may offer a novel approach to managing conditions like rheumatoid arthritis and inflammatory bowel disease.
One of the most compelling aspects of 2-{3-3-(2,2,2-trifluoroethoxy)azetidine-1-carbonylphenoxy}pyridine is its potential as a dual-action agent. By targeting multiple pathways involved in inflammation and oxidative stress, this compound may provide broader therapeutic benefits compared to single-target drugs. Recent studies have shown that the compound can inhibit both the production of pro-inflammatory cytokines and the activation of oxidative stress pathways, making it a promising candidate for multi-target drug development.
The pyridine ring in the molecular structure of 2-{3-3-(2,2,2-trifluoroethoxy)azetidine-1-carbonylphenoxy}pyridine is another critical feature. Pyridine derivatives are well-known for their diverse biological activities, ranging from antimicrobial to antitumor effects. The presence of the pyridine ring in this compound may contribute to its ability to interact with a wide range of biological targets, enhancing its therapeutic versatility.
Current research efforts are focused on optimizing the pharmacokinetic properties of 2-{3-3-(2,2,2-trifluoroethoxy)azetidine-1-carbonylphenoxy}pyridine. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its development as a viable therapeutic agent. These properties are crucial for ensuring that the compound reaches its target site in sufficient concentrations to exert its therapeutic effects.
Another important aspect of 2-{3-3-(2,2,2-trifluoroethoxy)azetidine-1-carbonylphenoxy}pyridine is its potential for reducing side effects. Traditional anti-inflammatory drugs often come with significant adverse effects, such as gastrointestinal irritation and immunosuppression. The unique molecular structure of this compound may allow it to target inflammatory pathways more selectively, thereby minimizing off-target effects and improving patient safety.
Recent advances in computational drug design have enabled researchers to predict the interactions between 2-{3-3-(2,2,2-trifluoroethoxy)azetidine-1-carbonylphenoxy}pyridine and potential protein targets. Molecular docking studies have identified several key proteins that the compound may bind to, including enzymes involved in inflammatory responses and receptors associated with immune regulation. These findings provide valuable insights into the mechanism of action of the compound and guide further experimental validation.
Despite the promising results from preclinical studies, the development of 2-{3-3-(2,2,2-trifluoroethoxy)azetidine-1-carbonylphenoxy}pyridine as a therapeutic agent is still in its early stages. Ongoing research is aimed at addressing challenges related to scalability, formulation, and long-term safety. These efforts are essential for transitioning the compound from the laboratory to clinical trials and ultimately to the market.
The potential applications of 2-{3-3-(2,2,2-trifluoroethoxy)azetidine-1-carbonylphenoxy}pyridine extend beyond traditional anti-inflammatory uses. Researchers are exploring its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, where oxidative stress and inflammation play significant roles. Preliminary studies suggest that the compound may have neuroprotective effects, making it a candidate for further investigation in these areas.
Overall, 2-{3-3-(2,2,2-trifluoroethoxy)azetidine-1-carbonylphenoxy}pyridine represents a promising advancement in the field of medicinal chemistry. Its unique molecular structure and potential therapeutic applications make it an attractive candidate for further research and development. As studies continue to uncover its mechanisms of action and therapeutic potential, this compound may pave the way for new treatments in various medical fields.
As the scientific community continues to explore the properties and applications of 2-{3-3-(2,2,2-trifluoroethoxy)azetidine-1-carbonylphenoxy}pyridine, it is expected that this compound will play a significant role in the future of pharmaceutical innovation. The ongoing research into its pharmacological effects and safety profile will be crucial in determining its potential as a viable therapeutic agent. With continued advancements in drug discovery and development, 2-{3-3-(2,2,2-trifluoroethoxy)azetidine-1-carbonylphenoxy}pyridine may eventually become a valuable addition to the arsenal of treatments available for a wide range of medical conditions.
2034339-04-1 (2-{3-3-(2,2,2-trifluoroethoxy)azetidine-1-carbonylphenoxy}pyridine) Related Products
- 1795484-67-1(N-[1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl]-3-cyclohexene-1-carboxamide)
- 1803676-98-3(2-Amino-6-cyano-3-(trifluoromethoxy)pyridine-5-acetonitrile)
- 887887-45-8(2-(4-methylbenzenesulfonamido)-N-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-ylbenzamide)
- 2137586-26-4([4-methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanol)
- 1804254-10-1(3-Bromo-1-(2-bromo-5-(hydroxymethyl)phenyl)propan-1-one)
- 1019395-99-3(Benzeneacetic acid, 4-(2-propyn-1-yloxy)-)
- 2229642-23-1(3-2-(4-fluorophenyl)ethenyl-1,2-oxazol-5-amine)
- 1289148-15-7(3-Fluoro-2-iodoisonicotinaldehyde)
- 859958-91-1(6-bromo-8-nitro-1,2,3,4-tetrahydroquinoline)
- 2162182-32-1(Methyl 3,4,5-trifluoro-β-oxobenzenepropanoate)




